molecular formula C17H16N4O B2380062 N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415490-08-1

N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2380062
CAS No.: 2415490-08-1
M. Wt: 292.342
InChI Key: MPGOQKKYVZSVBK-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core linked to a tetrahydronaphthalenyl group via a carboxamide bridge.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(15-8-9-16-18-10-11-21(16)20-15)19-14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,8-11,14H,3,5,7H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGOQKKYVZSVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=NN4C=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 1,2,3,4-tetrahydronaphthalene derivatives, which are then reacted with imidazo[1,2-b]pyridazine intermediates.

Chemical Reactions Analysis

N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

highlights N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3) and (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (Compound 4). These analogs differ from the target compound in two key aspects:

  • Core Heterocycle: Imidazo[1,2-a]pyridine (one nitrogen atom in the six-membered ring) vs. imidazo[1,2-b]pyridazine (two nitrogen atoms).
  • Substituents : The tetrahydronaphthalenyl group in the target compound confers greater steric bulk and lipophilicity compared to the phenyl/pyridyl groups in Compounds 3 and 3. This may enhance binding to hydrophobic pockets in target proteins but could also increase metabolic instability.

Table 1: Key Properties of Imidazoheterocycles

Property Target Compound Compound 3 Compound 4
Molecular Weight (g/mol) ~350 (estimated) 342.38 393.89
logP (Predicted) ~3.2 (high lipophilicity) 2.8 4.1
Aqueous Solubility Low (tetrahydronaphthalenyl) Moderate (pyridyl) Low (chlorophenyl)
Tetrahydronaphthalenyl Derivatives

describes tetrahydronaphthalenyl-based compounds, such as (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide and (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine . These share the tetrahydronaphthalenyl backbone but differ in functional groups:

  • Substituent Chemistry: The target compound’s carboxamide group contrasts with amine oxides and sulfonates in derivatives. Carboxamides are stronger hydrogen-bond donors, which may improve target binding specificity .
  • Metabolic Stability : Thiophene-containing derivatives () are prone to oxidative metabolism due to sulfur atoms, whereas the carboxamide group in the target compound may undergo slower hydrolysis, extending half-life .

Table 2: Functional Group Impact on Pharmacokinetics

Compound Type Key Functional Group Metabolic Pathway Half-Life (Predicted)
Target Compound Carboxamide Hydrolysis (slow) Moderate (~8–12 h)
Thiophene Derivatives Thiophene, Amine Oxide CYP450 oxidation Short (~2–4 h)
Pharmacological Considerations
  • Target Affinity : The imidazo[1,2-b]pyridazine core may offer superior kinase inhibition compared to imidazo[1,2-a]pyridines due to enhanced π-π stacking with ATP-binding pockets .
  • Toxicity Profile : Tetrahydronaphthalenyl derivatives (e.g., ) often exhibit hepatotoxicity risks from reactive metabolites, but the carboxamide group in the target compound could mitigate this by avoiding thiophene-related bioactivation .

Biological Activity

N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N4O
  • Molecular Weight : 292.33 g/mol

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit specific enzymes related to disease pathways.
  • Receptor Modulation : The compound can modulate receptor activities that are crucial for various physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance:

  • A derivative similar to this compound showed significant inhibitory activity against triple-negative breast cancer (TNBC) cell lines with an IC50 value of 15.5 nM for CDK12 inhibition .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazo[1,2-b]pyridazine derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cellular processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents at different positions on the imidazo[1,2-b]pyridazine core significantly affect the compound's potency and selectivity against various targets.
SubstituentPositionEffect on Activity
Methyl2Enhanced binding affinity
Halogen6Increased anticancer activity

Study on Anticancer Efficacy

A notable study investigated the efficacy of imidazo[1,2-b]pyridazine derivatives against cancer cell lines. The results indicated that compounds with a tetrahydronaphthalene moiety exhibited superior cytotoxicity compared to other structural analogs .

Evaluation of Binding Affinity

Another study focused on the binding affinity of various imidazo[1,2-b]pyridazine derivatives to amyloid plaques. The findings revealed that certain modifications increased binding affinities significantly (K_i values as low as 11.0 nM), suggesting potential applications in neurodegenerative disease imaging .

Q & A

Q. What are the recommended synthetic routes for N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide, and what challenges arise during its preparation?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Condensation of pyridazine precursors with imidazole derivatives under acidic or basic conditions .
  • Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the tetrahydronaphthalen-1-yl group and carboxamide moiety . Key challenges include controlling regioselectivity during cyclization and minimizing byproducts from competing reaction pathways. HPLC and NMR are critical for purity assessment .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography or DFT calculations to resolve 3D conformation and electron density distribution .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation analysis .

Advanced Research Questions

Q. What strategies are effective for optimizing the compound's bioavailability and target selectivity in kinase inhibition studies?

  • Structure-activity relationship (SAR) : Systematic substitution of the tetrahydronaphthalen-1-yl group (e.g., halogenation, methylation) to enhance binding affinity to kinase ATP pockets .
  • Pharmacokinetic profiling : Use of in vitro assays (e.g., plasma stability, CYP450 inhibition) to assess metabolic stability .
  • Molecular docking with kinase domains (e.g., VEGFR2, EGFR) to predict binding modes and guide synthetic modifications .

Q. How can contradictory bioactivity data between imidazo[1,2-b]pyridazine derivatives be resolved?

  • Comparative SAR analysis : Evaluate substituent effects (e.g., cyclopropyl vs. fluorophenyl groups) on potency and off-target interactions . Example: Fluorophenyl derivatives show enhanced antimicrobial activity but reduced kinase selectivity compared to cyclopropyl analogs .
  • Dose-response studies to clarify whether discrepancies arise from assay sensitivity or compound aggregation .

Q. What experimental designs are recommended for evaluating the compound's potential in neurodegenerative disease models?

  • In vitro neuroprotection assays : Test against Aβ-induced cytotoxicity in neuronal cell lines, with LP44 (a structurally related tetrahydronaphthalene derivative) as a positive control .
  • In vivo models : Use of transgenic mice (e.g., Alzheimer’s models) to assess cognitive improvement and biomarker modulation (e.g., tau phosphorylation) .

Data Analysis & Mechanistic Studies

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Develop liposomal formulations to improve bioavailability .

Q. What computational methods validate the compound's mechanism of action in enzyme inhibition?

  • Molecular dynamics simulations : Analyze binding stability and residence time in enzyme active sites .
  • Free-energy perturbation (FEP) : Quantify energy changes during inhibitor-enzyme interactions to refine lead optimization .

Conflict Resolution & Reproducibility

Q. How should researchers reconcile differences in reported IC₅₀ values across independent studies?

  • Standardize assay conditions : Use uniform ATP concentrations (e.g., 10 μM for kinase assays) and cell passage numbers .
  • Cross-validate with orthogonal methods : Compare enzymatic inhibition data with cellular proliferation assays (e.g., MTT) .

Tables for Key Comparisons

Derivative Substituent Bioactivity Reference
N-(3-fluorophenyl)-2-methyl analogFluorophenyl, methylAntimycobacterial (MIC₉₀: 2.5 μM)
2-Cyclopropyl analogCyclopropyl, fluorophenylKinase inhibition (VEGFR2 IC₅₀: 0.8 nM)
LP44 (tetrahydronaphthalene analog)Tetrahydronaphthalen-1-yl5-HT7 receptor agonism (EC₅₀: 3.2 nM)

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